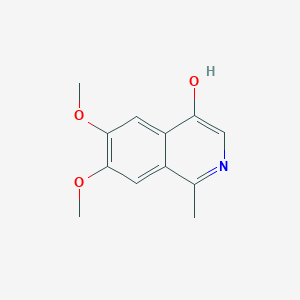
6,7-Dimethoxy-1-methylisoquinolin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-1-methylisoquinolin-4-OL is a chemical compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a methyl group at the 1 position, and a hydroxyl group at the 4 position on the isoquinoline ring. It has a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-methylisoquinolin-4-OL can be achieved through various synthetic routes. One common method involves the catalytic enantioselective C1-alkynylation of 6,7-dimethoxy-3,4-dihydroisoquinoline . This method provides an efficient approach to synthesizing chiral isoquinoline alkaloids. The reaction conditions typically involve the use of commercially available starting materials such as 2-methyl-3-butyn-2-ol and benzaldehyde, with the key step being the catalytic enantioselective C1-alkynylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-1-methylisoquinolin-4-OL undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-1-methylisoquinolin-4-OL has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-1-methylisoquinolin-4-OL involves its interaction with specific molecular targets and pathways . The compound’s methoxy and hydroxyl groups play a crucial role in its binding to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of signaling pathways in cells.
Comparación Con Compuestos Similares
6,7-Dimethoxy-1-methylisoquinolin-4-OL can be compared with other similar compounds, such as 6,7-Dimethoxy-4-quinolinol . While both compounds share the dimethoxy substitution pattern, they differ in their core structures (isoquinoline vs. quinoline) and functional groups. This difference in structure can lead to variations in their chemical reactivity and biological activity.
List of Similar Compounds
- 6,7-Dimethoxy-4-quinolinol
- 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- This compound derivatives
Propiedades
Número CAS |
949139-77-9 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
6,7-dimethoxy-1-methylisoquinolin-4-ol |
InChI |
InChI=1S/C12H13NO3/c1-7-8-4-11(15-2)12(16-3)5-9(8)10(14)6-13-7/h4-6,14H,1-3H3 |
Clave InChI |
YOINPNZLLIERSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C2=CC(=C(C=C12)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


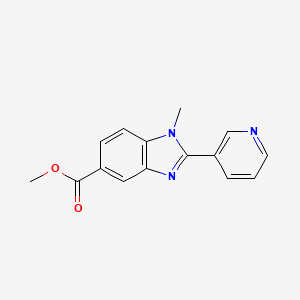

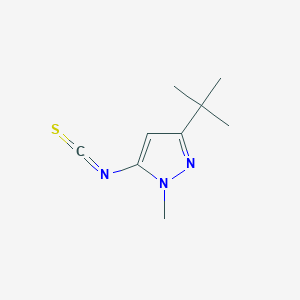
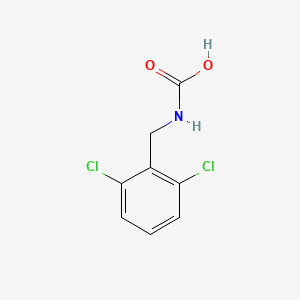

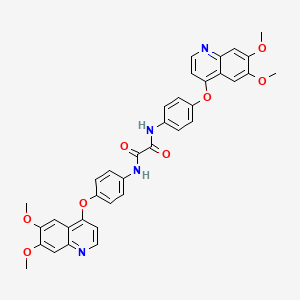
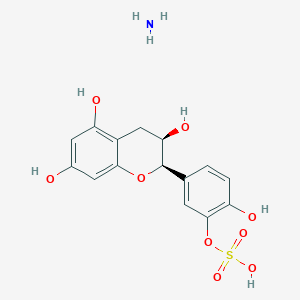
![N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide](/img/structure/B13865434.png)
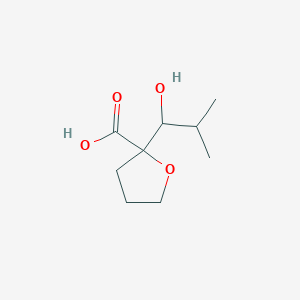
![tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate](/img/structure/B13865441.png)

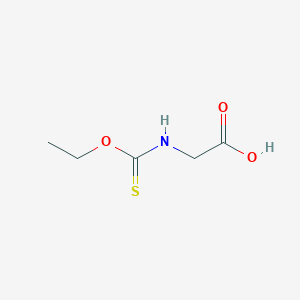
![3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)-](/img/structure/B13865465.png)

